molecular formula C12H13F3N4O2 B7825214 3-(5-Isopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

3-(5-Isopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Cat. No.: B7825214
M. Wt: 302.25 g/mol
InChI Key: LGGPWNHCPJZRJW-UHFFFAOYSA-N
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Description

3-(5-Isopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a complex organic compound characterized by its triazolo[1,5-a]pyrimidin core structure, which is substituted with isopropyl and trifluoromethyl groups[_{{{CITATION{{{_1{3-5-isopropyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidin core[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). One common approach is the reaction of appropriate precursors such as hydrazine hydrate and chloropyrazine under controlled conditions[{{{CITATION{{{3{Method for synthesizing 3- (trifluoromethyl)-5,6,7,8-tetrahydro- 1,2,4 ...{{{CITATION{{{_3{Method for synthesizing 3- (trifluoromethyl)-5,6,7,8-tetrahydro- 1,2,4 ....

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic routes for higher yields and purity. This might include the use of catalysts, microwave-mediated reactions, and other advanced techniques to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{3{Method for synthesizing 3- (trifluoromethyl)-5,6,7,8-tetrahydro- 1,2,4 ...[{{{CITATION{{{_4{N- (5,7-DIMETHOXY [1,2,4]TRIAZOLO [1,5-a]PYRIMIDIN-2-YL ...](https://patents.google.com/patent/EP1242425A2/en).

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: Its unique chemical properties may find applications in material science and other industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. Further research would be needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 3-(5-Isopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is structurally similar to other triazolo[1,5-a]pyrimidin derivatives, such as those with different substituents on the core structure.

Uniqueness: What sets this compound apart is the specific combination of isopropyl and trifluoromethyl groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[5-propan-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O2/c1-6(2)7-5-8(12(13,14)15)19-11(16-7)17-9(18-19)3-4-10(20)21/h5-6H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGPWNHCPJZRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=NC(=NN2C(=C1)C(F)(F)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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